6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-bromo-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinazoline” is a compound that has shown significant antipromastigote activity . It is more active than miltefosine and amphotericin B deoxycholate, which are standard drugs .
Synthesis Analysis
The compound was synthesized as part of a study on hydrazine-coupled pyrazole derivatives . The structures of these compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of the compound includes a 4-methyl-1H-pyrazol-1-yl group and a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl group .Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It’s likely that it interacts with its targets (potentially egfr and her2) to inhibit their activity . This inhibition could lead to a disruption in the normal functioning of these proteins, resulting in the desired therapeutic effects.
Biochemical Pathways
Given the potential targets, it’s likely that it affects pathways related to cell growth and proliferation, as egfr and her2 are commonly involved in these processes .
Pharmacokinetics
Similar compounds are often designed to be highly soluble in water and other polar solvents, which can impact their absorption, distribution, metabolism, and excretion .
Result of Action
Given its potential targets, it’s likely that it results in the inhibition of cell growth and proliferation .
Safety and Hazards
While specific safety and hazards data for this compound are not available, similar compounds like 4-Bromo-1-methyl-1H-pyrazole and Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate have been classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . They require precautionary measures such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, such as 4-bromo-1-methyl-1H-pyrazole, can act as inhibitors of certain enzymes
Cellular Effects
It is known that pyrazole derivatives can have significant effects on cell function . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that pyrazoline derivatives were safe and well tolerated by mice when treated with certain dosages
Properties
IUPAC Name |
6-bromo-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5/c1-11-5-19-22(7-11)10-12-8-21(9-12)16-18-6-13-4-14(17)2-3-15(13)20-16/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVIQMJLSXHELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC=C4C=C(C=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.